4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7N3 |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
4-methyl-6H-pyrrolo[1,2-c]triazole |
InChI |
InChI=1S/C6H7N3/c1-5-2-3-9-6(5)4-7-8-9/h2,4H,3H2,1H3 |
InChI Key |
IRGFXQHXUZTXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN2C1=CN=N2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 4 Methyl 6h Pyrrolo 1,2 C 1 2 3 Triazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural assessment of 4-Methyl-6H-pyrrolo[1,2-c] urfu.ruclockss.orgnih.govtriazole derivatives.
¹H NMR: This technique provides information on the number of different types of protons, their chemical environment (chemical shift, δ), the number of neighboring protons (spin-spin splitting or multiplicity), and the number of protons of each type (integration). For a derivative of 4-Methyl-6H-pyrrolo[1,2-c] urfu.ruclockss.orgnih.govtriazole, one would expect to observe distinct signals for the methyl group protons, the methylene (B1212753) (CH₂) protons of the pyrrole (B145914) ring, and the protons on the pyrrole and triazole rings, as well as any signals from substituent groups. The chemical shifts would be indicative of the electronic environment of the fused aromatic system.
¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Key signals would correspond to the methyl carbon, the methylene carbon, and the sp²-hybridized carbons of the fused pyrrolo-triazole core. The chemical shifts of the ring carbons provide insight into the electron distribution within the heterocyclic system.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 4-Methyl-6H-pyrrolo[1,2-c] urfu.ruclockss.orgnih.govtriazole (Note: This table is illustrative and not based on experimental data due to its unavailability in searched sources.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 4-CH₃ | e.g., 2.3-2.5 | e.g., 10-15 | Singlet |
| C4 | - | e.g., 130-140 | - |
| H5 | e.g., 6.0-6.5 | e.g., 100-110 | Doublet |
| C5 | - | e.g., 100-110 | - |
| 6-CH₂ | e.g., 4.5-5.0 | e.g., 45-55 | Triplet |
| C6 | - | e.g., 45-55 | - |
| H7 | e.g., 6.8-7.2 | e.g., 115-125 | Doublet |
| C7 | - | e.g., 115-125 | - |
| C3a | - | e.g., 125-135 | - |
To confirm the assignments from 1D NMR and to elucidate the complete connectivity of the molecule, a suite of 2D NMR experiments is employed. digitellinc.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to establish the connectivity between protons within the pyrrole ring, for instance, showing a correlation between H5 and the CH₂ group at position 6, and between the CH₂ group and H7.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, proton signals. For example, it would directly link the ¹H signal of the methyl group to its ¹³C signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. HMBC is crucial for piecing together the molecular skeleton, especially in identifying connections across quaternary (non-protonated) carbons. For the 4-Methyl-6H-pyrrolo[1,2-c] urfu.ruclockss.orgnih.govtriazole core, HMBC would show correlations from the methyl protons to the C4 and C3a carbons, and from the pyrrole ring protons to the carbons in the triazole ring, confirming the fusion of the two heterocyclic rings.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. For a derivative of 4-Methyl-6H-pyrrolo[1,2-c] urfu.ruclockss.orgnih.govtriazole, HRMS would provide a highly accurate mass measurement (typically to within 5 ppm), confirming the presence of the correct number of carbon, hydrogen, nitrogen, and other atoms in the molecule. The fragmentation pattern observed in the mass spectrum can also offer additional structural clues.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-Methyl-6H-pyrrolo[1,2-c] urfu.ruclockss.orgnih.govtriazole derivatives, the IR spectrum would be expected to show characteristic absorption bands:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations from the double bonds within the fused aromatic ring system would be observed in the 1400-1650 cm⁻¹ region.
N=N stretching: The stretching vibration of the azo group in the triazole ring may appear in the 1400-1500 cm⁻¹ range. clockss.org
Fingerprint Region: The region below 1300 cm⁻¹ contains a complex pattern of bending vibrations that is unique to the molecule, serving as a "fingerprint" for identification.
Table 2: Typical Infrared Absorption Ranges for Functional Groups in 4-Methyl-6H-pyrrolo[1,2-c] urfu.ruclockss.orgnih.govtriazole Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C / C=N Stretch (Ring) | 1400 - 1650 |
| N=N Stretch (Triazole) | 1400 - 1500 |
Reactivity and Reaction Mechanisms of 4 Methyl 6h Pyrrolo 1,2 C 1 2 3 Triazoles
Electron Density Distribution and Aromaticity Influencing Reactivity
The reactivity of the 4-Methyl-6H-pyrrolo[1,2-c]triazole core is fundamentally dictated by its electronic structure. The fusion of an electron-rich pyrrole (B145914) ring with an electron-deficient 1,2,3-triazole ring results in a non-uniform distribution of electron density across the molecule. This electronic imbalance is a key factor in determining the regioselectivity of its reactions.
Table 1: Key Factors Influencing Reactivity
| Feature | Description | Consequence on Reactivity |
|---|---|---|
| Fused Ring System | Combination of an electron-rich pyrrole and an electron-deficient 1,2,3-triazole. | Creates distinct reactive sites; the pyrrole moiety is more susceptible to electrophilic attack, while the triazole part influences stability. |
| Electron Density | Non-uniform distribution; higher density on the pyrrole ring compared to the triazole ring. | Directs electrophiles to the pyrrole portion of the molecule. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap suggests higher reactivity and easier electron transfer, making the molecule more susceptible to certain chemical transformations. |
| Aromaticity | The fused system possesses a degree of aromatic character, contributing to its relative stability. | The need to maintain aromaticity will influence reaction pathways, favoring substitution over addition reactions. |
Pathways of Electrophilic Substitution on the Pyrrolo[1,2-c]triazole Core
The electron-rich nature of the pyrrole ring suggests that the 4-Methyl-6H-pyrrolo[1,2-c]triazole core would undergo electrophilic substitution primarily on that portion of the molecule. The triazole ring, being electron-deficient, is generally deactivated towards electrophiles. While specific studies on this exact molecule are limited, analogies can be drawn from related fused pyrazole (B372694) and triazole systems. For instance, reactions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines with electrophilic reagents result in substitution. Similarly, 2-phenyltriazole 1-oxides are known to be activated towards electrophilic attack at the C-5 position.
Potential electrophilic substitution reactions for the pyrrolo[1,2-c]triazole core would likely include halogenation, nitration, and Friedel-Crafts acylation, targeting the available positions on the pyrrole ring. The precise location of substitution would be governed by the directing effects of the fused triazole ring and the methyl group, as well as steric considerations.
Table 2: Predicted Electrophilic Substitution Reactions
| Reaction | Reagent | Probable Site of Attack | Predicted Outcome |
|---|---|---|---|
| Bromination | Br₂ in Acetic Acid | Pyrrole Ring | Introduction of a bromine atom onto the pyrrole moiety. |
| Nitration | HNO₃/H₂SO₄ | Pyrrole Ring | Addition of a nitro group to the pyrrole portion of the core. |
| Iodination | I₂/HIO₃ | Pyrrole Ring | Formation of an iodo-substituted derivative. |
| Formylation | Vilsmeier-Haack Reagent (POCl₃/DMF) | Pyrrole Ring | Introduction of a formyl group onto the electron-rich pyrrole ring. |
Nucleophilic Reactivity of Pyrrolo[1,2-c]triazole Systems
The nucleophilic reactivity of the pyrrolo[1,2-c]triazole system is generally low due to the electron-rich nature of the heterocyclic core. The 1,2,3-triazole ring itself is typically resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups or by N-oxidation. However, nucleophilic substitution can be achieved if a suitable leaving group, such as a halogen, is present on the ring. In related halonitropyrroles, direct nucleophilic substitutions have been successfully achieved with a variety of carbon, nitrogen, oxygen, and sulfur nucleophiles, providing a pathway to functionalized pyrroles that can be used to synthesize fused systems. These reactions often involve refluxing in a solvent like dimethylformamide with an excess of the nucleophile.
For the 4-Methyl-6H-pyrrolo[1,2-c]triazole system, nucleophilic attack would most likely occur at a carbon atom bearing a good leaving group. The reaction would proceed via a standard nucleophilic aromatic substitution mechanism.
Mechanistic Investigations of Ring Transformations and Rearrangements
Fused heterocyclic systems like pyrrolo[1,2-c]triazole can undergo complex ring transformations and rearrangements under specific conditions. Mechanistic studies on related pyrrolyltriazolium salts have revealed a fascinating ring-opening pathway. In the absence of a trapping agent like sulfur, dehydrobromination of these salts can lead to the opening of the triazole ring, ultimately forming derivatives of N-cyanoformimidamide. DFT calculations suggest this transformation proceeds through a pyrrolyltriazoliumide intermediate.
This type of rearrangement highlights the latent instability within the triazole ring, which can be triggered by changes in chemical environment. Another potential, though not directly observed for this system, transformation is a nucleophile-induced ring contraction, a process seen in related pyrrolo-thiazine systems where the thiazine (B8601807) ring contracts upon reaction with a nucleophile.
Table 3: Potential Ring Transformation Pathways
| Transformation Type | Triggering Condition | Intermediate(s) | Final Product |
|---|---|---|---|
| Triazole Ring Opening | Base treatment in the absence of a trap. | Pyrrolyltriazoliumide. | N-cyanoformimidamide derivative. |
| Carbene Trapping | Base treatment in the presence of sulfur. | Pyrrolyltriazole N-heterocyclic carbene (NHC). | Pyrrolyl-1,2,4-triazole-5(4H)-thione. |
Stability and Degradation Pathways under Various Chemical Conditions
The stability of the 4-Methyl-6H-pyrrolo[1,2-c]triazole system is a critical aspect of its chemical profile. Generally, the 1,2,3-triazole ring is a robust aromatic system, stable to hydrolysis under moderate acidic or basic conditions, as well as to metabolic degradation and redox conditions.
However, the stability is not absolute. Under certain hydrolytic conditions, the 1,2,3-triazole ring can undergo cleavage of the N-1—N-2 bond. This bond breakage can lead to the formation of highly reactive diazonium intermediates, which can subsequently react with available nucleophiles or decompose further. The degradation of other, more complex triazole-containing compounds, such as triazole fungicides, has been shown to proceed through various pathways including dehydrochlorination, cyclization, and hydroxyl oxidation, suggesting that the fused pyrrolo-triazole core could also be susceptible to oxidative and photolytic degradation.
Table 4: Stability Profile of the Pyrrolo[1,2-c]triazole Core
| Condition | Stability | Potential Degradation Pathway |
|---|---|---|
| Acidic (Moderate) | Generally stable. | Protonation of nitrogen atoms may alter reactivity but does not typically cause ring cleavage. |
| Basic (Moderate) | Generally stable. | Strong bases may lead to deprotonation or promote ring-opening rearrangements. |
| Hydrolytic | Potentially unstable. | Cleavage of the N1-N2 bond in the triazole ring, leading to diazonium intermediates. |
| Oxidative | Susceptible to degradation. | Oxidation of the pyrrole ring and/or the methyl substituent. |
| Photolytic | Susceptible to degradation. | UV radiation can induce bond cleavage and formation of radical species, leading to decomposition. |
Computational and Theoretical Studies of 4 Methyl 6h Pyrrolo 1,2 C 1 2 3 Triazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the electronic structure and geometric parameters of molecules. semanticscholar.orgirjweb.com For 4-Methyl-6H-pyrrolo[1,2-c] frontiersin.orgresearchgate.netresearchgate.nettriazole, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine its optimized molecular geometry. researchgate.netresearchgate.net
Below is a table of predicted geometric parameters for the 4-Methyl-6H-pyrrolo[1,2-c] frontiersin.orgresearchgate.netresearchgate.nettriazole scaffold, based on typical values from DFT studies on related fused heterocyclic compounds.
| Parameter | Bond Type | Predicted Value |
| Bond Length | C-C (pyrrole) | ~1.38 - 1.42 Å |
| Bond Length | C-N (pyrrole) | ~1.37 - 1.39 Å |
| Bond Length | N-N (triazole) | ~1.33 - 1.35 Å |
| Bond Length | C-N (triazole) | ~1.35 - 1.38 Å |
| Bond Angle | C-N-C (pyrrole) | ~108° - 110° |
| Bond Angle | N-N-N (triazole) | ~107° - 109° |
| Dihedral Angle | Ring System | Near 0° (planar) |
Note: These values are illustrative and derived from computational studies on analogous fused N-heterocycles.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov
For 4-Methyl-6H-pyrrolo[1,2-c] frontiersin.orgresearchgate.netresearchgate.nettriazole, the HOMO is expected to be distributed primarily across the electron-rich pyrrole (B145914) ring, while the LUMO would likely be localized on the more electron-deficient 1,2,3-triazole portion of the fused system. The methyl group, being an electron-donating group, would slightly raise the HOMO energy level. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
The following table presents typical energy values for FMOs in triazole-containing systems, calculated via DFT methods. mdpi.comnih.gov
| Orbital | Predicted Energy (eV) | Description |
| HOMO | -6.0 to -7.0 eV | Electron-donating capacity |
| LUMO | -1.5 to -2.5 eV | Electron-accepting capacity |
| ΔE (Energy Gap) | 3.5 to 5.0 eV | Chemical reactivity/stability |
Note: These energy ranges are based on published DFT data for various substituted triazole derivatives.
The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps identify regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. irjweb.com
In the case of 4-Methyl-6H-pyrrolo[1,2-c] frontiersin.orgresearchgate.netresearchgate.nettriazole, the EPS map would show the most negative potential concentrated around the nitrogen atoms of the triazole ring, due to their lone pairs of electrons. These sites are the primary centers for hydrogen bonding and coordination with electrophiles. researchgate.netresearchgate.net Conversely, regions of positive potential would be located around the hydrogen atoms, particularly those attached to the pyrrole ring and the methylene (B1212753) (6H) group, making them susceptible to attack by nucleophiles.
Conformational Analysis and Tautomerism in Pyrrolo[1,2-c]frontiersin.orgresearchgate.netresearchgate.nettriazole Derivatives
While the fused ring system of 4-Methyl-6H-pyrrolo[1,2-c] frontiersin.orgresearchgate.netresearchgate.nettriazole is rigid, computational methods can explore the rotational barriers of substituents and potential tautomeric forms. Conformational analysis using Potential Energy Surface (PES) scans can be performed to determine the most stable arrangement of the methyl group and other flexible side chains. ekb.eg
Tautomerism is a significant phenomenon in azole chemistry. researchgate.netresearchgate.net For the pyrrolo[1,2-c] frontiersin.orgresearchgate.netresearchgate.nettriazole scaffold, prototropic tautomerism involving the migration of a proton between the different nitrogen atoms of the triazole ring could be computationally investigated. DFT calculations can predict the relative energies and stabilities of the different tautomers in both the gas phase and in various solvents. researchgate.net For the parent 1,2,3-triazole, studies have shown that the stability of different tautomers can be influenced by the phase (gas vs. solution) and substituents. researchgate.net Such calculations are essential for correctly interpreting chemical reactivity and biological interactions, as different tautomers may exhibit distinct properties.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy and, consequently, the reaction rate.
For the synthesis of the pyrrolo[1,2-c] frontiersin.orgresearchgate.netresearchgate.nettriazole ring system, which might involve steps like 1,3-dipolar cycloaddition, DFT calculations can model the transition states. nih.gov These calculations can confirm the regioselectivity of the cyclization, explaining why one particular isomer is formed over others. rsc.org By analyzing the geometry and energy of the transition state, researchers can gain a detailed understanding of the bond-forming and bond-breaking processes, which is crucial for optimizing reaction conditions and designing new synthetic routes. clockss.orgresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, capturing their motion and interactions with their environment. frontiersin.orgarabjchem.org An MD simulation of 4-Methyl-6H-pyrrolo[1,2-c] frontiersin.orgresearchgate.netresearchgate.nettriazole, typically in a solvent box (e.g., water), can reveal how the molecule behaves over time (nanoseconds to microseconds). researchgate.net
Key analyses from MD simulations include:
Intermolecular Interactions: MD simulations can quantify interactions between the solute and solvent molecules. For instance, the formation and lifetime of hydrogen bonds between the nitrogen atoms of the triazole ring and surrounding water molecules can be analyzed. researchgate.net
Solvent Accessible Surface Area (SASA): This analysis measures the part of the molecule's surface that is accessible to the solvent, providing insights into its solubility and interaction potential.
Such simulations are particularly vital in drug discovery, where they are used to model the interaction between a ligand (like a triazole derivative) and its biological target, predicting binding stability and affinity. frontiersin.orgjocpr.comsemanticscholar.org
Applications of Pyrrolo 1,2 C 1 2 3 Triazole Scaffolds in Material Science and Advanced Chemical Systems
Application in Organic Electronics: Solar Cells and Light-Emitting Diodes (OLEDs)
Fused heterocyclic systems containing pyrrole (B145914) rings are of significant interest in organic electronics. Different isomers, such as pyrrolo[3,2-b]pyrrole, have been used as electron-donor cores in small molecules for bulk heterojunction organic solar cells. researchgate.net These materials exhibit high thermal stability and suitable HOMO-LUMO energy levels for photovoltaic applications. researchgate.net
While no direct application of the pyrrolo[1,2-c] researchgate.netnih.govnih.govtriazole scaffold in OLEDs has been reported, related nitrogen-containing fused systems are being investigated. For example, some benzo[g]pyrroloimidazoindoles, which are structurally complex relatives, are considered prospective candidates for emitters in organic light-emitting diodes (OLEDs). nih.gov The broad field of pyrrole-based materials in OLEDs suggests that novel fused systems could offer unique electro-optic properties. jmaterenvironsci.com
Table 2: Performance of Related Heterocyclic Systems in Organic Electronics
| Compound Family | Device Type | Key Finding |
|---|---|---|
| Pyrrolo[3,2-b]pyrrole derivatives | Organic Solar Cell | Feasible electron donor materials with high thermal stability. researchgate.net |
This table shows data for related but structurally different compounds to illustrate the potential of the field.
Pyrrolo[1,2-c]researchgate.netnih.govnih.govtriazole Derivatives as Ligands in Catalysis
While there is no specific literature on pyrrolo[1,2-c] researchgate.netnih.govnih.govtriazole ligands, other fused pyrrole systems have been explored. For example, pyrrolo[1,2-c]pyrimidine-1-ylidenes have been synthesized and their coordination chemistry investigated for potential applications as ancillary ligands. uni-goettingen.de This suggests that the fusion of a pyrrole ring to a triazole could create novel ligand architectures with unique steric and electronic properties. Palladium catalysis is often employed in the synthesis of complex triazole-fused polycyclic heterocycles. nih.gov
Supramolecular Chemistry and Self-Assembly Processes Involving Pyrrolo[1,2-c]researchgate.netnih.govnih.govtriazoles
The 1,2,3-triazole unit is a versatile functional group in supramolecular chemistry due to its ability to participate in various noncovalent interactions. nih.gov The polarized C-H bond on the triazole ring can act as a hydrogen bond donor, enabling the recognition of anions. nih.govnih.gov This interaction can be enhanced by alkylating the triazole to form a triazolium salt. nih.gov
Macrocycles containing 1,2,3-triazolium units have been developed as receptors for anions and as components in mechanically interlocked molecules like catenanes and rotaxanes. nih.gov The combination of a pyrrole's N-H hydrogen bond donor with a triazole's C-H donor within a single fused framework like pyrrolo[1,2-c] researchgate.netnih.govnih.govtriazole could lead to unique host-guest systems and self-assembly behaviors. However, such studies on this specific scaffold have not yet been reported.
Q & A
Q. What are the most reliable synthetic routes for 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole derivatives?
The compound is typically synthesized via click chemistry (azide-alkyne cycloaddition) using copper(I) catalysts to form the triazole core . For fused pyrrolo-triazole systems, cyclization reactions are critical: intermediates like 4-(propargyloxy)benzaldehyde and coumarin derivatives are reacted with azides under thermal or catalytic conditions. Solvent choice (e.g., DMF or toluene) and temperature control (80–100°C) are key to optimizing yields .
Q. How is structural confirmation achieved for this compound and its analogs?
Multinuclear NMR (¹H, ¹³C) is essential for verifying regioselectivity in triazole formation, particularly distinguishing between 1,4- and 1,5-isomers. IR spectroscopy confirms functional groups (e.g., C≡N stretches at ~2200 cm⁻¹). For crystallinity analysis, X-ray diffraction (SHELX software ) resolves stereochemical ambiguities, such as the bicyclic system’s chair-like conformation .
Q. What in vitro assays are used to screen biological activity?
Acetylcholinesterase (AChE) inhibition is assessed via the Ellman method , using acetylthiocholine iodide (ATCI) as a substrate and DTNB (5,5′-dithiobis-2-nitrobenzoic acid) to quantify thiol release . For antimicrobial screening, MIC (Minimum Inhibitory Concentration) assays against fungal lanosterol 14α-demethylase (CYP51) are performed, with enzyme structures retrieved from the PDB (e.g., 3LD6) .
Advanced Research Questions
Q. How do computational docking studies inform target interactions?
Molecular docking (e.g., AutoDock Vina or Discovery Studio ) evaluates triazole derivatives’ binding to enzymes like EGFR or CYP51. The triazole ring often forms water-mediated hydrogen bonds with residues (e.g., Thr766 in EGFR), while the methyl-pyrrolo moiety enhances hydrophobic interactions. Docking scores correlate with experimental IC₅₀ values but require validation via MD simulations to account for flexibility .
Q. What role does DFT play in understanding electronic properties?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Exact exchange terms improve accuracy in modeling charge transfer within the triazole-pyrrolo system, which influences redox behavior and binding affinity . Polarizable continuum models (PCM) simulate solvent effects on tautomeric equilibria .
Q. How should contradictory bioactivity data be resolved?
Discrepancies between in vitro potency and cell-based assays may arise from poor solubility or metabolic instability. For example, a compound showing AChE inhibition (IC₅₀ = 2 µM) but weak cellular activity requires logP optimization (via HPLC) or prodrug strategies. Cross-validate using orthogonal assays (e.g., SPR for binding kinetics) .
Q. What strategies optimize regioselectivity in cycloaddition reactions?
Copper(I) iodide in DMF selectively promotes 1,4-triazole formation (vs. ruthenium-catalyzed 1,5-regioisomers). Steric effects from substituents (e.g., methyl groups on the pyrrolo ring) further bias outcomes. Reaction monitoring via TLC or LC-MS ensures intermediates are quenched before side reactions occur .
Q. What mechanistic insights explain triazole-enhanced bioactivity?
The triazole’s hydrogen-bond acceptor capacity stabilizes interactions with catalytic residues (e.g., Lys721 in EGFR). In CYP51 inhibition, the methyl-pyrrolo group disrupts heme coordination, as shown by UV-Vis spectral shifts (Soret band at 450 nm) . Isotopic labeling (¹⁵N-triazole) and kinetic isotope effects (KIE) further elucidate rate-limiting steps .
Methodological Tables
Table 1. Key Synthetic Parameters for Triazole Derivatives
| Parameter | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Catalyst | CuI (1 mol%) | 1,4-regioselectivity >95% |
| Solvent | DMF (anhydrous) | Enhances cyclization rate |
| Temperature | 80°C (reflux) | Minimizes oligomer formation |
Table 2. Computational Tools for Target Validation
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Binding affinity prediction | PDB: 3LD6 |
| Gaussian 16 | DFT electronic structure | B3LYP/6-31G(d) |
| GROMACS | MD simulations | Triazole-enzyme stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
